![molecular formula C23H24N4 B15108946 N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108946.png)
N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, a phenyl group, and a propan-2-yl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in new compounds with different functional groups .
Scientific Research Applications
N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-benzyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological properties. The synthesis of such compounds often involves multi-step reactions, including cyclization and functional group modifications. For instance, a copper-catalyzed approach has been developed for synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines, enhancing their therapeutic potential .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, this compound has shown promising results in inhibiting cancer cell proliferation. For example:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MDA-MB-231 (human breast cancer) and others.
- Inhibition Results : The compound demonstrated significant growth inhibition at specific concentrations during MTT assays, with IC50 values indicating effective cytotoxicity .
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In silico studies have suggested that these compounds can effectively bind to CDK2, disrupting its function and leading to cell cycle arrest .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit anti-inflammatory and antiviral activities. Research indicates that related pyrazolo[1,5-a]pyrimidines have shown efficacy in reducing inflammation through inhibition of NF-kB pathways . Additionally, some derivatives have been explored for their potential in treating viral infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line / Target | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer | MDA-MB-231 | Varies (specific data needed) | CDK inhibition |
Anti-inflammatory | Various | <50 | NF-kB pathway inhibition |
Antiviral | Viral targets | Specific data needed | Viral replication inhibition |
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Anticancer Trials : In a study involving a library of synthesized pyrazolo derivatives, several compounds were screened for their ability to inhibit cancer cell growth. Results indicated that while some compounds had limited efficacy against breast cancer cells, others showed promise in different cancer types.
- Inflammation Models : In vivo models demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Properties
Molecular Formula |
C23H24N4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-benzyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-16(2)20-14-21(24-15-18-10-6-4-7-11-18)27-23(25-20)22(17(3)26-27)19-12-8-5-9-13-19/h4-14,16,24H,15H2,1-3H3 |
InChI Key |
ULGRNDQCXYOILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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